molecular formula C7H9ClFN B597710 3-Fluoro-N-methylaniline hydrochloride CAS No. 152814-25-0

3-Fluoro-N-methylaniline hydrochloride

Cat. No. B597710
M. Wt: 161.604
InChI Key: QTIDLLDRGQOKAQ-UHFFFAOYSA-N
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Description

3-Fluoro-N-methylaniline hydrochloride is a chemical compound with the molecular formula C7H9ClFN . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-N-methylaniline hydrochloride consists of a benzene ring with a fluorine atom and a methylamine group attached to it . The average mass of the molecule is 125.144 Da .


Physical And Chemical Properties Analysis

3-Fluoro-N-methylaniline hydrochloride has a density of 1.1±0.1 g/cm3, a boiling point of 185.6±23.0 °C at 760 mmHg, and a vapor pressure of 0.7±0.4 mmHg at 25°C . It also has a molar refractivity of 35.9±0.3 cm3 and a molar volume of 113.1±3.0 cm3 .

Scientific Research Applications

  • Metabolism Studies : 2-Fluoro-4-methylaniline, a compound closely related to 3-Fluoro-N-methylaniline hydrochloride, undergoes metabolism in rat liver microsomes. Major metabolites include products from side-chain C-hydroxylation (benzyl alcohols and benzaldehydes) and N-hydroxylation (hydroxylamines and nitroso derivatives) (Boeren et al., 1992).

  • Chemical Synthesis and Structure : The chlorination of 3-fluoro-2-methylaniline, a compound structurally similar to 3-Fluoro-N-methylaniline hydrochloride, results in major regioisomers. The crystal structure of one such product, 4-Chloro-3-fluoro-2-methylaniline–pyrrolidine-2,5-dione, shows stabilization by hydrogen bonding and π–π stacking interactions (Mayes et al., 2008).

  • Nucleotide Probe Development : A study synthesizing 3-fluoro-6-methylaniline nucleoside incorporated into an oligonucleotide revealed its potential as a high-affinity, nucleobase-specific hybridization probe. This highlights its application in molecular biology and genetic engineering (Aro-Heinilä et al., 2019).

  • Spectroscopic Analysis : REMPI spectroscopy and theoretical calculations of cis and trans 3-fluoro-N-methylaniline provide insights into the electronic and vibrational properties of such compounds. This type of analysis is crucial in understanding molecular behavior in different states (Zhang et al., 2014).

  • Herbicidal Activity : Synthesis of fluoro-functionalized arylimido derivatives of hexametalate clusters, including compounds like 3-methyl-4-fluoroaniline hydrochloride, displayed significant herbicidal activity against certain plants. This suggests potential agricultural applications (Xue et al., 2008).

  • Catalysis Research : Research on catalysis by amine salts of reactions involving compounds like N-methylaniline and 1-fluoro-2,4-dinitrobenzene provides insights into chemical reaction mechanisms and potential applications in chemical synthesis (Bamkole et al., 1984).

Safety And Hazards

3-Fluoro-N-methylaniline hydrochloride is classified under GHS07 and has hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding inhalation and contact with skin and eyes, and using the substance only in well-ventilated areas .

properties

IUPAC Name

3-fluoro-N-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FN.ClH/c1-9-7-4-2-3-6(8)5-7;/h2-5,9H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTIDLLDRGQOKAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70675163
Record name 3-Fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-N-methylaniline hydrochloride

CAS RN

152814-25-0
Record name Benzenamine, 3-fluoro-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=152814-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-N-methylaniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70675163
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-N-methylaniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
1
Citations
OI Alwassil, S Khatri, MK Schulte… - ACS Chemical …, 2021 - ACS Publications
… This was prepared in the same manner as that of compound 11 from 3-fluoro-N-methylaniline hydrochloride (26). The residue was recrystallized from i-PrOH to give 22% of the desired …
Number of citations: 1 pubs.acs.org

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